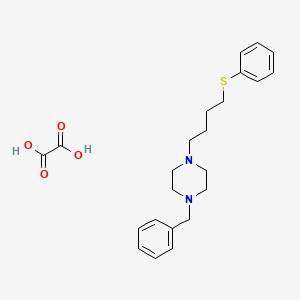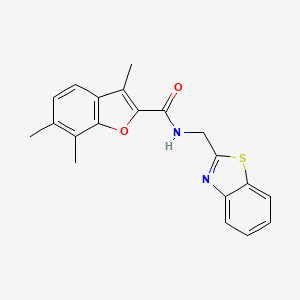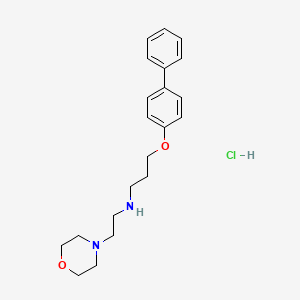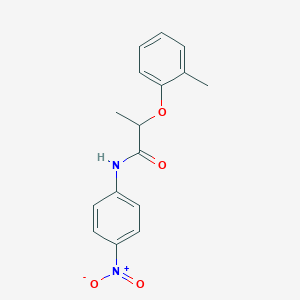
1-Benzyl-4-(4-phenylsulfanylbutyl)piperazine;oxalic acid
Vue d'ensemble
Description
1-Benzyl-4-(4-phenylsulfanylbutyl)piperazine;oxalic acid is a complex organic compound that belongs to the piperazine family. Piperazines are heterocyclic amines that have a wide range of applications in medicinal chemistry, particularly as central nervous system stimulants and anti-parasitic agents. The compound’s structure features a piperazine ring substituted with a benzyl group and a phenylthio butyl chain, making it a unique molecule with potential pharmacological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-4-(4-phenylsulfanylbutyl)piperazine;oxalic acid typically involves multiple steps, starting with the preparation of the piperazine ring. One common method involves the reaction of piperazine with benzyl chloride to form 1-benzylpiperazine. This intermediate is then reacted with 4-(phenylthio)butyl chloride under basic conditions to yield the desired product. The final step involves the formation of the oxalate salt by reacting the free base with oxalic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
1-Benzyl-4-(4-phenylsulfanylbutyl)piperazine;oxalic acid can undergo various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzyl group can be reduced to form the corresponding alkane.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alkanes.
Substitution: Various substituted piperazines depending on the nucleophile used.
Applications De Recherche Scientifique
1-Benzyl-4-(4-phenylsulfanylbutyl)piperazine;oxalic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on neurotransmitter systems and receptor binding.
Medicine: Investigated for its potential as a therapeutic agent for neurological disorders and parasitic infections.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-Benzyl-4-(4-phenylsulfanylbutyl)piperazine;oxalic acid involves its interaction with various molecular targets, including neurotransmitter receptors and enzymes. The compound may act as an agonist or antagonist at specific receptor sites, modulating the activity of neurotransmitters such as dopamine and serotonin. Additionally, it may inhibit certain enzymes involved in neurotransmitter metabolism, leading to altered levels of these chemicals in the brain.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-benzylpiperazine: A simpler analogue with similar stimulant properties.
4-(phenylthio)butylamine: Shares the phenylthio butyl chain but lacks the piperazine ring.
N-benzyl-4-(phenylthio)butylamine: Combines features of both 1-benzylpiperazine and 4-(phenylthio)butylamine.
Uniqueness
1-Benzyl-4-(4-phenylsulfanylbutyl)piperazine;oxalic acid is unique due to its combination of a piperazine ring, benzyl group, and phenylthio butyl chain. This structural complexity may confer distinct pharmacological properties, making it a valuable compound for research and potential therapeutic applications.
Propriétés
IUPAC Name |
1-benzyl-4-(4-phenylsulfanylbutyl)piperazine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2S.C2H2O4/c1-3-9-20(10-4-1)19-23-16-14-22(15-17-23)13-7-8-18-24-21-11-5-2-6-12-21;3-1(4)2(5)6/h1-6,9-12H,7-8,13-19H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLHGDVJIBDJIGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCCSC2=CC=CC=C2)CC3=CC=CC=C3.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[5-[(4-Chloro-3-methylphenoxy)methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B4206987.png)
![3-[5-({2-[(3,5-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-N-(4-fluorophenyl)propanamide](/img/structure/B4206989.png)
![diethyl 4-(3-bromo-4-ethoxy-5-methoxyphenyl)-1-[3-(2-oxo-1-pyrrolidinyl)propyl]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B4206996.png)
![N-(4-methoxy-2-nitrophenyl)-2-{[4-(trifluoromethyl)-5,6,7,8-tetrahydro-2-quinazolinyl]thio}acetamide](/img/structure/B4207001.png)



![3,4,5-triethoxy-N-{[(2-hydroxy-5-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B4207042.png)
![3-nitro-N-{[(2-oxo-2H-chromen-6-yl)amino]carbonothioyl}-4-(1-piperidinyl)benzamide](/img/structure/B4207046.png)
![N-(5-chloro-2-methylphenyl)-2-[(phenylsulfonyl)amino]benzamide](/img/structure/B4207066.png)
![N-(2-methyl-4-{[4-(4-morpholinyl)-3-nitrobenzoyl]amino}phenyl)-2-furamide](/img/structure/B4207077.png)
![4-[({3-[(tetrahydro-2-furanylcarbonyl)amino]phenyl}amino)carbonyl]benzoic acid](/img/structure/B4207081.png)
![N-({[1-(1-adamantyl)ethyl]amino}carbonothioyl)-5-(2-nitrophenyl)-2-furamide](/img/structure/B4207086.png)
![N-bicyclo[2.2.1]hept-2-yl-2-{[5-(2-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B4207088.png)
